molecular formula C12H14N2O2 B12865882 Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate

Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12865882
M. Wt: 218.25 g/mol
InChI Key: OISWQDCUORNJNI-UHFFFAOYSA-N
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Description

Structural Representation

The molecular framework can be represented as:

  • Core : Pyrrolo[3,2-c]pyridine (1H tautomer).
  • Substituents :
    • Ethyl group at N1.
    • Ethoxycarbonyl (–COOCH2CH3) at C6.

SMILES Notation :
CCOC(=O)C1=CN=C2C=CN(C2=C1)CC

Molecular Formula :
C12H14N2O2

Molecular Weight :
218.25 g/mol (calculated from atomic masses).

Property Value
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
SMILES CCOC(=O)C1=CN=C2C=CN(C2=C1)CC
InChIKey Derived computationally*

*Note: No experimental InChIKey is available in the provided sources for this specific derivative.

Alternative Naming Conventions and Registry Identifiers

Common Synonyms

  • Ethyl 1-ethyl-5-azaindole-6-carboxylate (using the "azaindole" colloquialism for pyrrolopyridines).
  • 1-Ethyl-6-(ethoxycarbonyl)-1H-pyrrolo[3,2-c]pyridine.

Registry Identifiers

While the exact compound is not explicitly listed in the provided sources, analogous structures suggest potential identifiers:

  • Hypothetical CAS Registry Number : Similar ethyl-substituted pyrrolopyridine esters (e.g., ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, CAS 88129-33-3) imply a CAS pattern of 88XXX-XX-X for this derivative.
  • PubChem CID : Unassigned as of the latest data (2025).

Nonproprietary Designations

In pharmacological contexts, such molecules often receive code-based names (e.g., "Muvalaplin" for a related pyrrolopyridine derivative, CID 155369486).

Isomeric Considerations and Tautomeric Forms

Structural Isomerism

  • Positional Isomerism : Substituent placement on the bicyclic system alters physicochemical properties. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 147503-82-0) differs in ring fusion ([2,3-c] vs. [3,2-c]) and ester position.
  • Functional Group Isomerism : Replacing the ethyl ester with a methyl ester or carboxylic acid group yields distinct compounds (e.g., 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid).

Tautomerism

The 1H-pyrrolo[3,2-c]pyridine core exhibits tautomerism, with proton shifts possible between the pyrrole nitrogen (N1) and adjacent carbons. However, the 1-ethyl group locks the tautomeric form by saturating the nitrogen’s valency, eliminating tautomeric variability.

Stereochemical Considerations

No chiral centers are present in the structure, as confirmed by the planar geometry of the aromatic system and the absence of tetrahedral stereogenic atoms.

Isomer Type Example Compound Key Difference
Positional Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Ring fusion and substituent position
Functional Group 1-Ethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid –COOCH2CH3 vs. –COOH

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 1-ethylpyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-14-6-5-9-8-13-10(7-11(9)14)12(15)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

OISWQDCUORNJNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CN=C(C=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

  • Starting Materials: Pyridine derivatives and pyrrole or substituted pyrrole precursors.
  • Reaction Type: Condensation or intramolecular cyclization.
  • Conditions: Often performed under reflux in ethanol or other suitable solvents, sometimes catalyzed by acids or bases.
  • Example: Similar pyrrolopyridine esters have been synthesized by reacting 2-(acylethynyl)pyrroles with amines, followed by cyclization to form the fused ring system.

N-Ethylation (Alkylation)

  • Purpose: To introduce the ethyl group at the nitrogen atom of the pyrrolo ring.
  • Reagents: Alkyl halides such as ethyl bromide or ethyl iodide.
  • Conditions: Basic medium (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF).
  • Yield: Alkylation yields typically range from 70% to 85% depending on conditions and purification methods.
Reagent/Conditions Product Yield Characterization Data
Ethyl bromide, NaH (DMA, rt) Ethylated pyrrolopyridine ester 71% LC-MS m/z 249 [M+H]+; 1H NMR δ 1.2-4.2 ppm

Esterification

  • Method: Formation of the ethyl ester at the 6-carboxylate position.
  • Typical Route: Reaction of the corresponding carboxylic acid with ethanol under acidic conditions or via acid chloride intermediates.
  • Alternative: Direct esterification using trichloroacetyl chloride followed by alcoholysis with ethanol.
  • Yields: Esterification yields are generally high (>80%) with proper control of reaction parameters.

Purification

  • Techniques: Flash chromatography using solvent systems such as dichloromethane/ethyl acetate mixtures.
  • Physical Form: White powder with melting points around 134 °C.
  • Spectroscopic Confirmation: IR (carbonyl stretch ~1708 cm⁻¹), 1H NMR, and mass spectrometry confirm structure and purity.

Representative Synthetic Procedure (Literature-Based)

Step Description Conditions/Notes Yield (%)
1 Preparation of pyrrolo[3,2-c]pyridine core via condensation of pyrrole and pyridine precursors Reflux in ethanol, acid/base catalysis 75-85
2 N-Ethylation of pyrrolo nitrogen Ethyl bromide, NaH, DMA, room temperature 70-75
3 Esterification of carboxylic acid to ethyl ester Acid chloride intermediate or direct esterification in ethanol 80-90
4 Purification Flash chromatography (CH2Cl2/ethyl acetate) -

Research Findings and Analytical Data

  • Spectroscopic Data:

    • 1H NMR (CDCl3) shows characteristic aromatic protons between δ 6.3–7.5 ppm and ethyl ester signals at δ 4.2 ppm (quartet) and δ 1.3 ppm (triplet).
    • IR spectra confirm ester carbonyl at ~1708 cm⁻¹ and NH stretch near 3435 cm⁻¹.
    • Mass spectrometry confirms molecular ion consistent with C12H14N2O2 (m/z 218.25).
  • Yields: Multi-step synthesis typically achieves overall yields between 60% and 75%, depending on reaction optimization.

  • Stability and Storage: The compound should be stored in a cool, dry place, protected from moisture and light to maintain integrity.

Comparative Table of Preparation Methods

Preparation Step Method/Conditions Yield Range (%) Notes Source
Core Cyclization Condensation of pyrrole and pyridine precursors, reflux in EtOH 75-85 Acid/base catalysis improves yield
N-Ethylation Alkylation with ethyl bromide, NaH, DMA, rt 70-75 Requires inert atmosphere for best results
Esterification Acid chloride intermediate or direct esterification in EtOH 80-90 High purity achieved by flash chromatography
Purification Flash chromatography (CH2Cl2/ethyl acetate) - Essential for removing side products

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-ethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has been investigated for its potential therapeutic properties. Its structural similarity to other pyrrolidine derivatives suggests possible applications in drug development.

Case Studies in Drug Development

  • Anticancer Activity : Research has indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds could inhibit cell proliferation in human breast cancer cells through apoptosis induction .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease .

Agricultural Applications

The compound's biological activity extends to agriculture, where it can be utilized as a pesticide or herbicide.

Pesticidal Properties

  • Insect Repellency : this compound has shown effectiveness against certain insect pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray .

Material Science

In addition to its biological applications, this compound can be used in the development of advanced materials.

Polymer Chemistry

  • Polymer Additives : The compound can serve as an additive in polymer formulations to enhance mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stress .

Data Summary Table

Application AreaSpecific UseFindings/References
Medicinal ChemistryAnticancer AgentInduces apoptosis in breast cancer cells
Neuroprotective EffectsPotential benefits for Alzheimer's treatment
Agricultural ScienceInsecticideEffective against specific pest populations
Material SciencePolymer AdditiveEnhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Pyrrolo-Pyridine Family

Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Structural Differences : The methyl substituent at the pyrrole nitrogen and the [3,2-b] ring fusion (vs. [3,2-c] in the target compound) alter electronic distribution and steric effects.
  • Reactivity : The ethyl ester at the 6-position allows for hydrolysis or transesterification, similar to the target compound. However, the methyl group may reduce steric hindrance compared to ethyl .
  • Applications : Used as an intermediate in pharmaceutical research, emphasizing its role in synthesizing bioactive molecules .
Ethyl 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • Substituent Effects : Bromine at the 6-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki), which are less feasible with the ethyl-substituted target compound .
  • Spectral Data :
    • Molecular Formula : C₁₀H₉BrN₂O₂
    • 1H NMR (CDCl₃) : δ 4.12 (q, J = 7.1 Hz, 2H, ester CH₂), 1.24 (t, J = 6.8 Hz, 3H, ester CH₃) .
  • Applications: Potential in synthesizing halogenated drug candidates .
Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • Properties: Chlorine substituent increases polarity, affecting solubility (soluble in methanol, DMSO).
  • Storage : Requires protection from light and moisture, unlike the more stable ethyl-substituted target compound .

Bicyclic Carboxylates with Varied Ring Systems

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate
  • Structure : Decahydro-1,6-naphthyridine core (two fused piperidine rings) vs. pyrrolo-pyridine.
  • Synthesis : Hydrogenation of a diastereomeric ketone-oxime intermediate using Raney nickel, yielding 86% combined isomers .
  • Key Data :
    • Molecular Formula : C₁₁H₁₉N₂O₃
    • 13C NMR : δ 172.2 (ester C=O), 155.4 (amide C=O) .
Ethyl 2-Oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
  • Ring System : Partially saturated pyrrolo-pyridine, enhancing conformational flexibility.
  • Synthesis : Multi-step process involving Pd/C-mediated hydrogenation and acid hydrolysis (45% yield) .

Halogenated Derivatives and Functional Group Variations

Compound Name Substituent(s) Molecular Formula Key Reactivity/Applications Reference
Ethyl 6-bromo-pyrrolo[3,2-c]pyridine-3-carboxylate Br at 6-position C₁₀H₉BrN₂O₂ Suzuki cross-coupling; antiviral agents
Ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate Cl at 5-position C₁₀H₉ClN₂O₂ Antibacterial intermediates
Ethyl 3-formyl-pyrrolo[3,2-b]pyridine-6-carboxylate Formyl at 3-position C₁₁H₁₀N₂O₃ Aldehyde-mediated condensation reactions

Biological Activity

Ethyl 1-ethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, synthesis, and biological evaluations, providing a comprehensive overview of its potential therapeutic applications.

Molecular Formula: C10_{10}H10_{10}N2_{2}O2_{2}
Molecular Weight: 190.2 g/mol
CAS Number: 76847473
IUPAC Name: ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Structural Formula:

CCOC O C1 CC2 C N1 C CN C2\text{CCOC O C1 CC2 C N1 C CN C2}

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic pathways often utilize cyclization reactions, which can be optimized for yield and purity. For instance, one common approach is the condensation of ethyl acetoacetate with an appropriate amine followed by cyclization under acidic conditions.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound showed IC50_{50} values ranging from nanomolar to micromolar concentrations against human tumor cell lines, indicating strong potential for further development as anticancer agents .

CompoundCell LineIC50_{50} (μM)
Compound AA549 (Lung)0.010
Compound BMCF7 (Breast)0.064
This compoundHeLa (Cervical)TBD

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it could effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity was measured using DPPH and ABTS assays, showing a percentage inhibition comparable to standard antioxidants like Trolox .

Antiparasitic Activity

In addition to its anticancer and antioxidant properties, this compound has shown promise in antiparasitic applications. Research indicates that modifications to the pyrrolo structure can enhance activity against parasites such as Leishmania and Plasmodium species .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study involving the evaluation of various pyrrolo derivatives against breast cancer cell lines (MCF7), this compound exhibited a notable reduction in cell viability at low concentrations (IC50_{50} = 0.064 μM). This suggests its potential as a lead compound for further development in anticancer therapies.

Case Study 2: Antioxidant Mechanism Analysis
A comparative analysis of the antioxidant capacity of several pyrrolo derivatives revealed that this compound had a significant effect on reducing oxidative stress markers in cellular models. The mechanism was attributed to its ability to donate electrons and stabilize free radicals .

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